3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Medicinal Chemistry Structure-Activity Relationships Receptor Binding

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a synthetic piperidine derivative with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol. The compound features a piperidine ring substituted at the 3-position with a 2-(sec-butyl)phenoxy group, and is supplied as the hydrochloride salt.

Molecular Formula C15H24ClNO
Molecular Weight 269.81 g/mol
CAS No. 1219972-46-9
Cat. No. B1395494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride
CAS1219972-46-9
Molecular FormulaC15H24ClNO
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=CC=C1OC2CCCNC2.Cl
InChIInChI=1S/C15H23NO.ClH/c1-3-12(2)14-8-4-5-9-15(14)17-13-7-6-10-16-11-13;/h4-5,8-9,12-13,16H,3,6-7,10-11H2,1-2H3;1H
InChIKeyAAJHQBAAHYPMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride (CAS 1219972-46-9): Structural Baseline for Research Procurement


3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride is a synthetic piperidine derivative with the molecular formula C15H24ClNO and a molecular weight of 269.81 g/mol [1]. The compound features a piperidine ring substituted at the 3-position with a 2-(sec-butyl)phenoxy group, and is supplied as the hydrochloride salt. It belongs to the phenoxypiperidine class, a scaffold recognized in medicinal chemistry for its utility in constructing ligands targeting central nervous system receptors and enzymes [2]. Commercially, it is catalogued by Toronto Research Chemicals (TRC) as catalogue number S039105, with a standard purity specification of 95%+ and pricing of approximately $230 for 125 mg and $375 for 250 mg [1].

Why Generic Substitution of 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride Is Not Advisable Without Structural Verification


Phenoxypiperidine derivatives with sec-butyl substitution exist as multiple regioisomeric and linker-length variants that share the same or similar molecular formulas but differ in the attachment position of the phenoxy group to the piperidine ring (3-position vs. 4-position) and the position of the sec-butyl group on the phenyl ring (ortho vs. para) . Additional analogs introduce a methylene spacer between the piperidine and phenoxy moieties, altering molecular flexibility and metabolic vulnerability . These structural variations are known in medicinal chemistry to produce divergent receptor binding profiles, pharmacokinetic properties, and off-target liabilities, even when computed physicochemical parameters appear nearly identical [1]. Therefore, procurement decisions based solely on molecular formula or generic class membership risk selecting a compound with meaningfully different biological behavior and experimental reproducibility [1].

Quantitative Differentiation Evidence for 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride vs. Closest Analogs


Ortho-sec-Butyl Phenyl Substitution vs. Para-Substituted Isomer: Regiochemical Differentiation

The target compound carries the sec-butyl group at the ortho (2-) position of the phenoxy ring, whereas the commercially available comparator 3-[4-(sec-Butyl)phenoxy]piperidine (CAS 946759-32-6) carries this substituent at the para (4-) position . Ortho-substitution introduces greater steric hindrance around the ether oxygen and restricts rotational freedom of the phenoxy ring relative to the piperidine scaffold. This regiochemical difference is well-established in medicinal chemistry to alter target binding conformations. The ortho-substituted compound presents a computed topological polar surface area (TPSA) of 21.3 Ų, identical to the para isomer, but the spatial orientation of the lipophilic sec-butyl group relative to the hydrogen-bond-accepting ether oxygen creates a distinct pharmacophoric geometry [1].

Medicinal Chemistry Structure-Activity Relationships Receptor Binding

Piperidine 3-Position Attachment vs. 4-Position Isomer: Impact on Basicity and Hydrogen Bonding Geometry

The target compound places the phenoxy substituent at the 3-position of the piperidine ring, while 4-[2-(Sec-butyl)phenoxy]piperidine hydrochloride (CAS 1220028-65-8) places the identical phenoxy group at the 4-position . Although both isomers share the identical molecular formula (C15H24ClNO) and molecular weight (269.81 g/mol), the 3-substituted piperidine positions the basic nitrogen closer to the ether oxygen, which can influence the pKa of the piperidine nitrogen through through-space electrostatic effects. In the 3-isomer, the nitrogen is separated from the ether oxygen by two carbon-carbon bonds, whereas in the 4-isomer the separation is three bonds. This difference can affect protonation state at physiological pH and thus influence membrane permeability and target engagement [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Direct Ether Linker vs. Methylene-Spacer Analog: Conformational Flexibility and Metabolic Stability

The target compound employs a direct oxygen linkage between the piperidine ring and the phenyl ring. In contrast, the analog 3-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride (CAS 1220033-49-7) inserts a methylene (-CH2-) spacer between the piperidine and the ether oxygen . This structural difference increases molecular weight from 269.81 to 283.84 g/mol and adds one rotatable bond (from 4 to 5) [1][2]. The additional rotatable bond in the methylene-spacer analog increases conformational entropy and may reduce binding affinity due to a higher entropic penalty upon target binding. Conversely, the direct O-linkage in the target compound constrains the phenoxy group orientation, potentially yielding greater conformational pre-organization for receptor fit.

Drug Metabolism Pharmacokinetics Linker Design

Hydrochloride Salt Form vs. Free Base: Solubility and Handling Advantages

The target compound is supplied as the hydrochloride salt, whereas the structurally related 3-[4-(sec-Butyl)phenoxy]piperidine (CAS 946759-32-6) is provided as the free base [1]. The hydrochloride salt form enhances aqueous solubility through ionization of the piperidine nitrogen, facilitating dissolution in aqueous buffers and biological assay media. The free base form has a molecular weight of 233.35 g/mol and lacks the counterion, resulting in different solid-state properties . For in vitro pharmacological assays requiring consistent compound delivery in aqueous solution, the hydrochloride salt is generally preferred to avoid the need for organic co-solvents that may confound biological readouts.

Formulation Science Salt Selection Laboratory Handling

Lipophilicity and Drug-Likeness: Computed cLogP Comparison with Closest Analogs

The computed partition coefficient (cLogP) for the target compound has been reported as 2.79 [1]. This value falls within the optimal range (1–3) for oral bioavailability according to Lipinski's Rule of Five, and is below the threshold of 5 that would signal poor aqueous solubility or promiscuous binding. By comparison, many CNS-active piperidine drugs exhibit cLogP values in the 2–4 range, suggesting that this compound possesses favorable lipophilicity for membrane permeation without excessive hydrophobicity. The methylene-spacer analog has a higher molecular weight (283.84 vs. 269.81) and an additional methylene group, which would incrementally increase cLogP by approximately 0.5 units based on fragment-based prediction methods [2], potentially pushing it beyond the optimal range for certain applications.

Drug Design ADME Prediction Lipophilicity

Phenoxypiperidine Scaffold: Established Pharmacological Relevance with Quantitative Precedent from Antiviral Research

The phenoxypiperidine scaffold, of which the target compound is a member, has been validated in the patent literature as a pharmacophore for antiviral activity [1]. US Patent 5,364,865 discloses a series of substituted phenoxy-piperidine and phenoxyalkyl-piperidine compounds with demonstrated efficacy against viral infections. The target compound's specific ortho-sec-butyl-3-phenoxypiperidine architecture represents a distinct chemical space within this broader scaffold class. While quantitative antiviral EC50 values are not publicly available for this specific compound, the patent establishes that phenoxypiperidines with alkyl-substituted phenoxy groups exhibit antiviral activity, providing a mechanistic rationale for investigating this compound in antiviral screening campaigns [1]. Notably, the 3-phenoxypiperidine substructure (without the sec-butyl group) has been reported to exhibit antiviral activity against chikungunya virus (CHIKV) with EC50 values in the low micromolar range for related derivatives .

Antiviral Research Scaffold Validation Phenoxypiperidine

Recommended Research and Industrial Application Scenarios for 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride (CAS 1219972-46-9)


Structure-Activity Relationship (SAR) Studies: Ortho-sec-Butyl Phenoxypiperidine Lead Optimization

The compound is best deployed as a key intermediate or reference standard in SAR campaigns exploring the impact of ortho-alkyl substitution on phenoxypiperidine pharmacology. Its well-defined ortho-sec-butyl-3-phenoxypiperidine architecture enables systematic comparison with the para-isomer (CAS 946759-32-6) and the 4-piperidine isomer (CAS 1220028-65-8) to map the pharmacophoric requirements for target engagement . The hydrochloride salt form facilitates direct use in aqueous biochemical and cell-based assays without organic co-solvent interference. Researchers optimizing CNS-penetrant ligands may particularly benefit from the compound's favorable computed cLogP of 2.79, which sits within the empirically optimal range for blood-brain barrier penetration [1].

Cytochrome P450 Inhibition Profiling: Assessing Metabolic Liability of Direct-Linked vs. Methylene-Spacer Phenoxypiperidines

The target compound's direct ether linkage distinguishes it from the methylene-spacer analog (CAS 1220033-49-7), which contains a metabolically vulnerable benzylic site [2]. This structural feature makes the compound a suitable tool for head-to-head metabolic stability comparisons using human liver microsome (HLM) or hepatocyte assays. Procurement of both the direct-linked and methylene-spacer variants enables a controlled experiment to quantify the impact of the methylene insertion on intrinsic clearance (Clint) and CYP450 isoform-specific metabolism. Such data are critical for medicinal chemistry teams making go/no-go decisions on linker design for lead series.

Antiviral Screening Campaigns: Phenoxypiperidine Scaffold Expansion

The phenoxypiperidine scaffold has established antiviral precedent through US Patent 5,364,865, which claims substituted phenoxy-piperidine and phenoxyalkyl-piperidine compounds as antiviral agents [3]. The target compound's ortho-sec-butyl substitution pattern represents an underexplored region of chemical space within this scaffold class. Procurement for antiviral phenotypic screening—particularly against RNA viruses or CHIKV, for which related 3-phenoxypiperidine derivatives have shown low-micromolar EC50 activity—is a rational application. The compound's favorable drug-likeness parameters (MW 269.81, cLogP 2.79, TPSA 21.3) support its use as a starting point for hit-to-lead optimization in antiviral drug discovery [1].

CNS Receptor Binding Studies: Piperidine-3-phenoxy Pharmacophore Evaluation

Piperidine derivatives are a privileged scaffold in CNS drug discovery, with numerous approved drugs targeting neurotransmitter receptors and transporters featuring 3-substituted or 4-substituted piperidine cores. The target compound's 3-phenoxypiperidine substructure positions the basic amine for potential ionic interactions with aspartate residues in aminergic GPCR binding pockets, while the ortho-sec-butyl group provides a steric probe for mapping hydrophobic sub-pockets [4]. Procurement is recommended for broad-panel radioligand displacement screening against CNS receptor families (dopamine, serotonin, adrenergic, histamine, muscarinic), with the 4-position isomer (CAS 1220028-65-8) serving as a direct comparator to isolate the effect of piperidine substitution position on receptor subtype selectivity.

Quote Request

Request a Quote for 3-[2-(Sec-butyl)phenoxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.